molecular formula C19H19N3O4 B2571127 4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 886186-46-5

4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B2571127
CAS No.: 886186-46-5
M. Wt: 353.378
InChI Key: TYTZIFZNCRLBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one” is a complex organic molecule. It contains a quinolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyridone ring . The molecule also contains a methoxyphenethylamino group attached to the quinolinone core .

Scientific Research Applications

Ruthenium Catalyzed Reduction of Nitroarenes and Azaaromatic Compounds

This study demonstrates the use of formic acid and a ruthenium catalyst in reducing various nitroarenes, including those with chloro, methyl, or methoxy substituents, to their corresponding aminoarenes. This method also applies to the hydrogenation of heterocyclic compounds such as quinoline, showcasing the synthetic versatility and applicability in modifying nitroquinoline compounds (Watanabe et al., 1984).

Synthesis of Quinoline Proton Sponges

A study on the synthesis of quinoline derivatives containing methoxy groups introduces a novel representative of quinoline proton sponges. This research illustrates the chemical flexibility in modifying quinoline structures, which could be relevant for developing new materials or studying specific chemical properties (Dyablo et al., 2015).

Antimicrobial and Anticancer Applications

Quinoline derivatives have been explored for their potential antimicrobial and anticancer activities. For example, the synthesis of various quinoline compounds has been assessed for their cytotoxic activities against different cancer cell lines, highlighting the role of these compounds in medicinal chemistry (Kadrić et al., 2014).

Fluorescence Properties for Molecular Probes

The fluorescence properties of certain nitrophenyl-quinoline derivatives have been studied, suggesting their use as molecular fluorescent probes. This demonstrates the application of quinoline derivatives in biochemical and medical research, providing tools for imaging and diagnostics (Motyka et al., 2011).

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)ethylamino]-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-21-16-6-4-3-5-15(16)17(18(19(21)23)22(24)25)20-12-11-13-7-9-14(26-2)10-8-13/h3-10,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTZIFZNCRLBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.